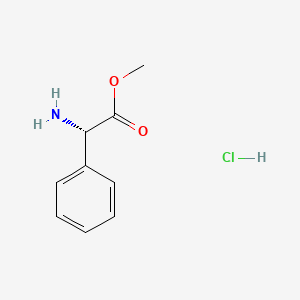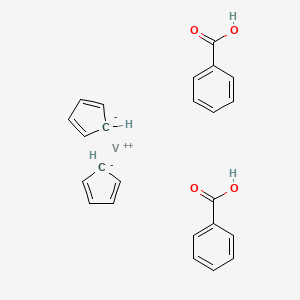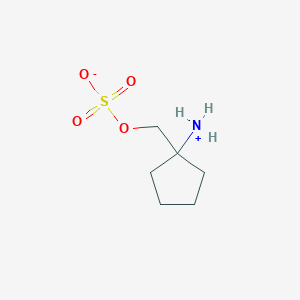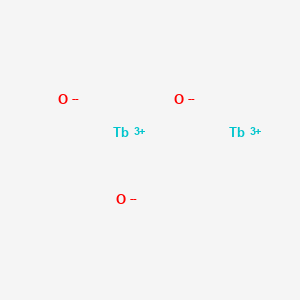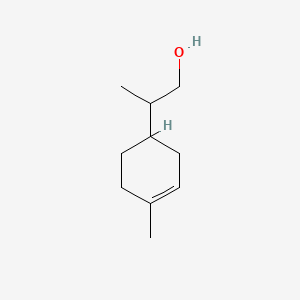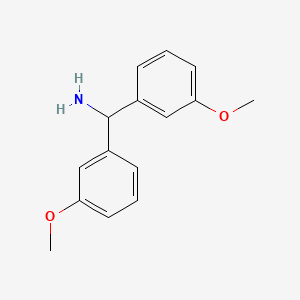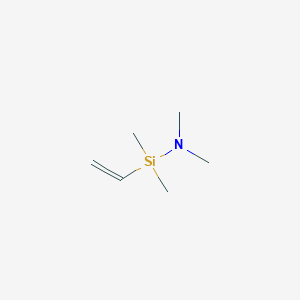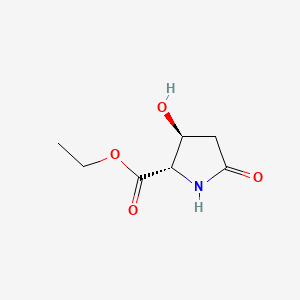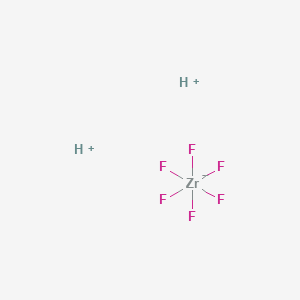
TERBIUM SILICIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium silicide is a chemical compound composed of the rare earth metal terbium and silicon, with the chemical formula TbSi₂. It is a gray solid that was first described in detail in the late 1950s . This compound is known for its metallic resistivity and low Schottky barrier, making it a potential candidate for various applications such as infrared detectors, ohmic contacts, magnetoresistive devices, and thermoelectric devices .
准备方法
Terbium silicide can be synthesized using several methods. One common method involves the direct reaction of terbium and silicon at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The optimal preparation process involves calcination at 1250°C for 5 hours, which ensures the complete transformation of the elemental terbium phase into the terbium-silicon alloy phase . Industrial production methods may involve powder metallurgical techniques to produce this compound in bulk quantities .
化学反应分析
Terbium silicide undergoes various chemical reactions, including oxidation and reduction. In an oxidation reaction, this compound reacts with oxygen to form terbium oxide and silicon dioxide. Common reagents used in these reactions include oxygen and other oxidizing agents. The major products formed from these reactions are terbium oxide (Tb₂O₃) and silicon dioxide (SiO₂) . This compound is also known for its high-temperature stability and corrosion resistance .
科学研究应用
Terbium silicide has a wide range of scientific research applications. In chemistry, it is used as a material for infrared detectors and magnetoresistive devices due to its low Schottky barrier and metallic resistivity . In the field of thermoelectric materials, this compound is a promising candidate for automotive thermoelectric generators, which can collect wasted heat and convert it into electricity . Additionally, this compound is used in the development of ohmic contacts and interconnect metallization in silicon integrated circuits .
作用机制
The mechanism of action of terbium silicide involves its interaction with other materials at the molecular level. The metallic resistivity and low Schottky barrier of this compound allow it to efficiently conduct electricity and form stable contacts with other materials. The antiferromagnetic properties of this compound at low temperatures (16K) also play a role in its applications in magnetoresistive devices . The interaction between this compound and silicon substrates involves the formation of a stable silicide layer, which enhances the electrical and thermal properties of the material .
相似化合物的比较
Terbium silicide can be compared with other silicide-based compounds such as magnesium silicide (Mg₂Si) and higher manganese silicide (HMS). Magnesium silicide is known for its cubic structure and narrow bandgap, making it a suitable n-type thermoelectric material . Higher manganese silicide, on the other hand, is a p-type thermoelectric material with high thermal stability . This compound stands out due to its unique combination of metallic resistivity, low Schottky barrier, and antiferromagnetic properties, making it a versatile material for various applications .
属性
CAS 编号 |
12039-80-4 |
|---|---|
分子式 |
Si2Tb |
分子量 |
215.1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


